3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
This compound features a pyridazinone core (a six-membered diazine ring with a ketone group at position 6) substituted at position 3 with a thiophen-2-yl moiety. The pyridazinone is linked via an ethyl chain to a benzamide group bearing 3,4-dimethoxy substituents.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-7-5-13(12-16(15)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)17-4-3-11-27-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCUKSGNBJZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, identified by its CAS number 1040670-19-6, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O5S2 with a molecular weight of approximately 421.49 g/mol. The compound's structure is characterized by the following key features:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O5S2 |
| Molecular Weight | 421.49 g/mol |
| CAS Number | 1040670-19-6 |
Research indicates that this compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HLE is crucial because it modulates inflammatory processes and tissue remodeling associated with these conditions.
Antiinflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, thereby mitigating inflammation in cellular models .
Antitumor Activity
Preliminary investigations suggest that derivatives of this compound may possess antitumor activity. Similar compounds in the pyridazine class have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . However, specific studies on this particular compound's antitumor effects are still needed for conclusive evidence.
Case Studies
- Inhibition of Human Leukocyte Elastase : A study evaluated the inhibitory effect of the compound on HLE activity using enzymatic assays. Results indicated a significant reduction in elastase activity at concentrations as low as 10 µM, suggesting strong potential for therapeutic application in inflammatory diseases.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines showed that the compound could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. Further research is required to elucidate the precise mechanisms involved .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for selective interactions with target enzymes, enhancing its biological activity. Modifications to the benzamide or thiophene moieties may yield derivatives with improved potency and selectivity against specific targets .
Scientific Research Applications
Therapeutic Applications
Research has highlighted several promising applications of 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide:
Inhibition of Human Leukocyte Elastase
This compound has been identified as a potent inhibitor of human leukocyte elastase, an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of this enzyme can reduce tissue damage caused by excessive elastase activity, suggesting therapeutic potential for respiratory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This action is hypothesized to be linked to its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. This potential makes it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity:
- Methoxy Groups : Enhance binding affinity and solubility.
- Pyridazine Ring : Critical for maintaining biological activity.
- Thiophene Group : Contributes to the compound's stability and interaction with biological targets.
Case Studies
Several case studies have been documented regarding the applications of this compound:
Case Study 1: Human Leukocyte Elastase Inhibition
A study evaluated the efficacy of this compound in vitro using human leukocyte elastase assays. Results indicated a significant reduction in elastase activity at micromolar concentrations, supporting its potential use in treating inflammatory conditions.
Case Study 2: Anticancer Efficacy
In vitro tests on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies revealed that it triggers apoptosis through caspase activation.
Comparison with Similar Compounds
Pyridazinone Derivatives with Thiophene Substituents
- Example : Derivatives from and incorporate thiophen-2-yl groups but differ in core scaffolds. For instance, describes a P2Y2 receptor antagonist with a thiophen-2-yl group fused to a dibenzoannulene system, while lists compounds with thiophen-2-yl-ethylamine side chains.
- Substituent Placement: The thiophen-2-yl group at position 3 of pyridazinone may enhance π-π stacking compared to thiophene moieties in other positions.
Methoxy-Substituted Benzamide Analogs
- Example : and highlight compounds with 3,4-dimethoxyphenyl or trimethoxyphenyl groups. For instance, synthesizes a trimethoxyphenyl-based oxazolone derivative, while lists a diazenyl-linked dimethoxyphenyl compound.
- Key Differences :
- Electron Density : The 3,4-dimethoxybenzamide in the target compound may improve solubility and membrane permeability relative to trimethoxy derivatives () .
- Linker Flexibility : The ethyl chain in the target compound provides conformational flexibility compared to rigid diazenyl or oxazolone linkers () .
Heterocyclic Ring Systems
Q & A
Basic Research Questions
Q. What synthetic strategies and reaction conditions optimize the yield and purity of 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide?
- Methodological Answer : The synthesis involves sequential coupling reactions, such as amide bond formation between the benzamide and ethylenediamine linker, followed by cyclization to form the pyridazinone core. Key steps include:
- Using catalysts like palladium for Suzuki-Miyaura coupling to attach the thiophene moiety .
- Maintaining temperatures between 60–80°C to prevent side reactions .
- Employing polar aprotic solvents (e.g., DMSO, THF) to enhance solubility .
- Purification via reversed-phase HPLC or silica gel chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., methoxy peaks at δ 3.8–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of thiophene or methoxy groups) .
- HPLC : Gradient elution (e.g., water:acetonitrile) with UV detection at 254 nm ensures purity .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC50 values) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for apoptosis studies) .
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
- Structural Analog Comparison : Compare with derivatives (e.g., replacing thiophene with furan or adjusting methoxy positions) to isolate activity-determining groups .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Combinatorial Synthesis : Systematically modify substituents (e.g., methoxy → ethoxy, thiophene → phenyl) using parallel reactions .
- Bioassay Panels : Test analogs against diverse targets (e.g., kinases, GPCRs) to map selectivity .
- Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with activity .
Q. How can computational methods predict target engagement and metabolic stability?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with potential targets (e.g., COX-2 or EGFR) .
- ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation of methoxy groups) and solubility (e.g., LogS = -4.2 ± 0.3) .
- MD Simulations : GROMACS-based simulations assess binding stability (e.g., RMSD < 2 Å over 100 ns) .
Q. What strategies resolve discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Solubility Measurement : Use nephelometry or UV-vis spectroscopy in PBS (pH 7.4) at 25°C and 37°C .
- Co-solvent Screening : Test solubilizing agents (e.g., cyclodextrins) for in vitro assays .
Data Contradiction Analysis
- Example : If one study reports anti-inflammatory activity (IC50 = 1.2 µM) while another shows no effect:
- Hypothesis : Variability in cell membrane permeability or off-target effects.
- Validation : Measure cellular uptake (LC-MS/MS intracellular concentration) and test against secondary targets (e.g., NF-κB pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
